molecular formula C17H17F3N2O2S B2627379 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034567-86-5

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2627379
CAS No.: 2034567-86-5
M. Wt: 370.39
InChI Key: LDTYQWHEFHUTSA-UHFFFAOYSA-N
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Description

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the Thiophene Group: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the thiophene ring to the azetidine moiety.

    Attachment of the Trifluoromethoxybenzamide Group: This can be done through amide bond formation reactions, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the azetidine ring may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide: Similar structure with a pyrrolidine ring instead of azetidine.

    N-(2-(azetidin-1-yl)-2-(furan-3-yl)ethyl)-4-(trifluoromethoxy)benzamide: Similar structure with a furan ring instead of thiophene.

Uniqueness

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of its azetidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)24-14-4-2-12(3-5-14)16(23)21-10-15(22-7-1-8-22)13-6-9-25-11-13/h2-6,9,11,15H,1,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTYQWHEFHUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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